Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate
Description
Properties
IUPAC Name |
dibenzyl [2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46NO5P/c1-3-4-5-6-7-10-15-31-20-22-32(23-21-31)24-25-35(28-38-30(2)36-35)29-41-42(37,39-26-33-16-11-8-12-17-33)40-27-34-18-13-9-14-19-34/h8-9,11-14,16-23H,3-7,10,15,24-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHDCRGDBVXJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2(COC(=N2)C)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Hydroxyamides
Oxazoline rings are typically synthesized via cyclocondensation of β-hydroxyamides with nitriles or via the Bohlmann-Rahtz reaction. For this compound, the reaction proceeds as follows:
Reaction Scheme :
-
R : 2-(4-Octylphenyl)ethyl group
-
R' : Methyl group
Conditions :
-
Catalyst: ZnCl<sub>2</sub> or BF<sub>3</sub>·Et<sub>2</sub>O (Lewis acid)
-
Solvent: Toluene or dichloromethane
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | ≥95% |
| Stereoselectivity | Racemic mixture |
Alkylation of the Oxazoline Intermediate
The 4-octylphenethyl side chain is introduced via Friedel-Crafts alkylation or nucleophilic substitution:
Friedel-Crafts Pathway :
Optimization Challenges :
-
Competing oligomerization of the alkylating agent.
-
Steric hindrance due to the bulky octyl group.
Alternative Method :
Use of Grignard Reagents (e.g., 4-Octylphenylmagnesium bromide) for nucleophilic addition to a ketone intermediate.
Phosphorylation of the Hydroxymethyl Group
Dibenzyl Phosphorylation
The hydroxymethyl group is phosphorylated using dibenzyl chlorophosphate under basic conditions:
Reaction Scheme :
-
R : Oxazoline-methyl group
Conditions :
Side Reactions :
-
Over-phosphorylation (mitigated by stoichiometric control).
-
Benzyl group cleavage under acidic conditions.
Isotopic Labeling (Deuterated Variant)
For deuterated derivatives (e.g., TRC-D417892), the methyl group is substituted with CD<sub>3</sub> via deuterium exchange using D<sub>2</sub>O and Pt/C catalysts.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| <sup>1</sup>H NMR | δ 7.3–7.1 (m, 10H, benzyl), δ 4.2 (s, 2H, CH<sub>2</sub>OP), δ 1.2 (m, 15H, octyl) |
| <sup>31</sup>P NMR | δ -0.5 to +0.5 (singlet, phosphate) |
| HRMS | m/z 595.742 [M+H]<sup>+</sup> |
Industrial-Scale Challenges and Solutions
Custom Synthesis Constraints
Chemical Reactions Analysis
Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Scientific Research Applications
Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate involves its interaction with specific molecular targets. The oxazoline ring and phosphate group play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Fingolimod Phosphate and Derivatives
Fingolimod (FTY720) , a sphingosine-1-phosphate (S1P) receptor modulator approved for multiple sclerosis, shares functional similarities with the target compound. However, critical differences include:
Deuterated Analogs: describes a deuterated variant (methyl-d4 phosphate), which may exhibit enhanced metabolic stability due to the kinetic isotope effect, prolonging half-life compared to non-deuterated forms .
Oxazoline-Containing Derivatives
The compound reported in , 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol, provides a structural contrast:
The target compound’s 4-octylphenyl group confers superior membrane permeability, while the compound’s hydroxyl group limits its utility in hydrophobic environments.
Tolpyralate (Unrelated but Contextual)
While Tolpyralate () is a herbicide with a pyrazole-benzoyl structure, its inclusion here highlights divergent applications despite superficial similarities in aromatic substituents. The target compound’s oxazoline core and phosphate ester distinguish it from Tolpyralate’s agrochemical design .
Research Findings and Implications
- Solubility & Stability: The dibenzyl phosphate group in the target compound improves solubility in organic media compared to non-esterified oxazolines, facilitating formulation .
- Deuterated Derivatives : Substitution with deuterium (methyl-d4) may reduce metabolic clearance, as seen in analogous compounds .
Biological Activity
Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate (CAS No. 1065472-74-3) is a complex organic compound with potential biological activities. Its unique structure, which includes an oxazole ring and phosphate group, suggests a range of interactions with biological systems. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C35H46NO5P
- Molecular Weight : 591.72 g/mol
- Structure : The compound features a dibenzyl moiety attached to a methyl phosphate group and a substituted oxazole ring.
Anticancer Properties
Research indicates that compounds with similar structures to dibenzyl phosphate exhibit significant anticancer activities. For example, studies on related oxazole derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer cells. These compounds often act by inducing apoptosis and inhibiting cell proliferation.
| Compound Type | Cancer Type | IC50 Value (μM) |
|---|---|---|
| Oxazole Derivative | Colon Carcinoma (HCT-116) | 6.2 |
| Oxazole Derivative | Breast Cancer (T47D) | 27.3 |
Neuroprotective Effects
The oxazole derivatives have also been studied for their neuroprotective effects. They may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, enhancing cognitive function.
Antimicrobial Activity
Preliminary studies suggest that dibenzyl phosphate may possess antimicrobial properties. Compounds structurally similar to dibenzyl phosphate have demonstrated activity against various bacterial strains, indicating potential use as antimicrobial agents.
The biological activity of dibenzyl phosphate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and growth.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Neurotransmitter Modulation : By affecting neurotransmitter levels through AChE inhibition, these compounds can influence neurological functions.
Case Studies
- Study on Anticancer Activity : A study published in PMC evaluated various oxazole derivatives, including those structurally related to dibenzyl phosphate, showing significant cytotoxicity against cancer cell lines with IC50 values ranging from 6 to 43 μM .
- Neuroprotective Study : Research focused on the neuroprotective effects of oxazole derivatives indicated their potential in treating Alzheimer's disease by inhibiting AChE and protecting neuronal cells from oxidative stress .
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial properties of dibenzyl phosphate analogs against pathogenic bacteria, showing effectiveness comparable to standard antibiotics .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can intermediates be monitored for purity?
The synthesis typically involves three key steps: (1) cyclization to form the 4,5-dihydro-1,3-oxazole ring, (2) alkylation to introduce the 4-octylphenyl-ethyl substituent, and (3) phosphorylation using dibenzyl phosphate. Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to avoid side reactions, such as ring-opening or incomplete phosphorylation.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization is used to track reaction progress. For final purification, preparative HPLC with a methanol-buffer mobile phase (e.g., 65:35 methanol/sodium 1-octanesulfonate buffer, pH 4.6) ensures high purity .
- Characterization : 1H/13C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity. For ambiguous signals, 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping peaks .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : 1H NMR identifies methyl and benzyl protons, while 31P NMR confirms phosphate ester formation. Aromatic proton splitting patterns help verify substitution on the oxazoline ring .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A sodium acetate/1-octanesulfonate buffer system (pH 4.6) paired with methanol optimizes peak resolution .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion ([M+H]+) and detects phosphorylation byproducts .
Advanced Questions
Q. How can computational methods predict conformational stability and guide synthetic optimization?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s low-energy conformers. Key parameters include:
- Torsional angles : The 4-octylphenyl chain’s flexibility may lead to multiple rotamers.
- Non-covalent interactions : Van der Waals forces between the octyl chain and oxazoline ring influence stability. Experimental validation involves comparing calculated IR/Raman spectra with observed data. Discrepancies may indicate overlooked solvent effects or crystal packing forces .
Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?
- Crystal Growth : Slow evaporation from a dichloromethane/hexane mixture promotes single-crystal formation. The long 4-octylphenyl chain may hinder crystallization, requiring seeding or temperature gradients.
- Refinement : SHELXL refines the structure using high-resolution data. For twinned crystals, SHELXD resolves overlapping reflections .
- Validation : Hydrogen-bonding networks and π-π interactions between benzyl groups stabilize the crystal lattice. Compare bond lengths/angles with similar oxazoline derivatives .
Q. How can researchers resolve contradictions between NMR data and computational stereochemical predictions?
Conflicting data often arise from dynamic processes (e.g., rotamerism) or undetected diastereomers. Mitigation strategies include:
- Variable-temperature NMR : Lower temperatures (e.g., –40°C) slow conformational exchange, simplifying splitting patterns.
- NOESY experiments : Cross-peaks between the oxazoline methyl group and adjacent protons confirm spatial proximity, ruling out alternative stereoisomers .
- Re-synthesis : If diastereomers are suspected, chiral chromatography or recrystallization isolates enantiomers for independent analysis .
Q. What experimental design considerations are critical for studying this compound’s reactivity in catalytic or biological systems?
- Ligand Design : The oxazoline ring’s electron-rich nitrogen may coordinate metals, suggesting potential as a catalyst ligand. Test metal-binding affinity via titration experiments monitored by UV-vis or 31P NMR .
- Hydrolysis Studies : Phosphate ester stability under physiological conditions (pH 7.4, 37°C) can be assessed using HPLC to track degradation products. Buffer systems mimicking biological fluids (e.g., PBS) enhance relevance .
Methodological Notes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
